molecular formula C4HF3O3 B14498562 3-Oxo-2-(trifluoromethyl)prop-2-enoic acid CAS No. 63167-30-6

3-Oxo-2-(trifluoromethyl)prop-2-enoic acid

Cat. No.: B14498562
CAS No.: 63167-30-6
M. Wt: 154.04 g/mol
InChI Key: CZEUGWNBUNSPMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(trifluoromethyl)prop-2-enoic acid typically involves the reaction of trifluoromethyl ketones with suitable reagents under controlled conditions. One common method is the reaction of trifluoroacetaldehyde with malonic acid derivatives, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-(trifluoromethyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Oxo-2-(trifluoromethyl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-2-(trifluoromethyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-2-(trifluoromethyl)prop-2-enoic acid stands out due to its unique combination of a trifluoromethyl group and an acrylic acid backbone. This structural feature imparts distinct reactivity and stability, making it a valuable intermediate in various chemical and industrial processes .

Properties

CAS No.

63167-30-6

Molecular Formula

C4HF3O3

Molecular Weight

154.04 g/mol

IUPAC Name

3,3,3-trifluoro-2-formylpropanoate

InChI

InChI=1S/C4HF3O3/c5-4(6,7)2(1-8)3(9)10/h1H

InChI Key

CZEUGWNBUNSPMD-UHFFFAOYSA-N

Canonical SMILES

C(=O)[C+](C(=O)[O-])C(F)(F)F

Origin of Product

United States

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